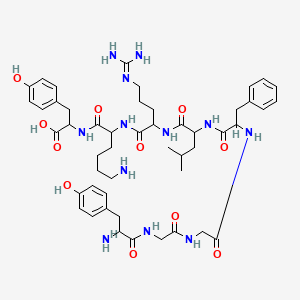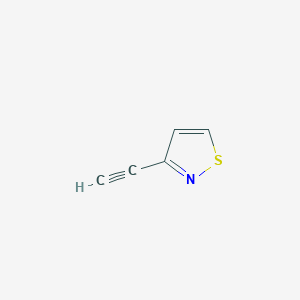
3-Ethynyl-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Etinil-1,2-tiazol es un compuesto orgánico heterocíclico que presenta un anillo de cinco miembros que contiene tres átomos de carbono, un átomo de azufre y un átomo de nitrógeno. Este compuesto forma parte de la familia de los tiazoles, conocida por sus diversas actividades biológicas y aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Etinil-1,2-tiazol normalmente implica la reacción de derivados de etinilo con precursores de tiazol. Un método común es la ciclización de la etilentiourea con α-halocetonas en condiciones básicas. La reacción se suele llevar a cabo en un disolvente orgánico como el etanol o el metanol, con la adición de una base como el hidróxido de sodio o el carbonato de potasio para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de 3-Etinil-1,2-tiazol puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura y la presión, pueden optimizar el proceso de producción. Además, se emplean técnicas de purificación como la destilación o la recristalización para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Etinil-1,2-tiazol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que lleva a la formación de tiazolidinas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila son comunes, donde los derivados halogenados se pueden sintetizar utilizando agentes halogenantes como el bromo o el cloro.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente en disolventes acuosos u orgánicos.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio; en disolventes como el éter o el tetrahidrofurano.
Sustitución: Bromo, cloro; en disolventes como el cloroformo o el diclorometano.
Principales productos formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Tiazolidinas.
Sustitución: Derivados halogenados de tiazol.
Aplicaciones Científicas De Investigación
3-Etinil-1,2-tiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos. Sirve como precursor en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Biología: Se ha investigado su potencial como molécula bioactiva con propiedades antimicrobianas, antifúngicas y antivirales. También se estudia su papel en la inhibición enzimática y como ligando en ensayos bioquímicos.
Medicina: Se ha explorado su potencial aplicación terapéutica, incluidos los efectos anticancerígenos, antiinflamatorios y neuroprotectores. Es un candidato para el desarrollo de fármacos debido a su capacidad de interactuar con varios objetivos biológicos.
Industria: Se utiliza en la producción de tintes, agroquímicos y productos farmacéuticos. Sus propiedades químicas únicas lo hacen valioso en el desarrollo de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 3-Etinil-1,2-tiazol implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede unirse a enzimas, receptores y ácidos nucleicos, afectando su función. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o alterar las vías de señalización del receptor.
Vías implicadas: Puede modular varias vías bioquímicas, incluidas las implicadas en la proliferación celular, la apoptosis y la inflamación. Al interactuar con proteínas y enzimas clave, puede influir en los procesos celulares y ejercer sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
1,3-Tiazol: Un compuesto padre con una estructura similar pero que carece del grupo etinilo. Es ampliamente utilizado en química medicinal y tiene diversas actividades biológicas.
1,2,4-Triazol: Otro compuesto heterocíclico con tres átomos de nitrógeno en el anillo. Es conocido por sus propiedades antivirales y antifúngicas.
Indol: Un compuesto heterocíclico con un anillo de benceno fusionado a un anillo de pirrol. Tiene una importancia biológica y farmacológica significativa.
Unicidad de 3-Etinil-1,2-tiazol
3-Etinil-1,2-tiazol destaca por su exclusivo grupo etinilo, que le confiere una reactividad química y una actividad biológica distintas. Este grupo funcional permite la formación de diversos derivados con propiedades mejoradas, lo que lo convierte en un compuesto valioso en la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C5H3NS |
|---|---|
Peso molecular |
109.15 g/mol |
Nombre IUPAC |
3-ethynyl-1,2-thiazole |
InChI |
InChI=1S/C5H3NS/c1-2-5-3-4-7-6-5/h1,3-4H |
Clave InChI |
RQBCFQUDOBTEKZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
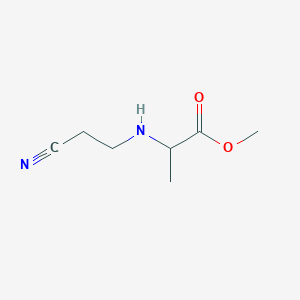
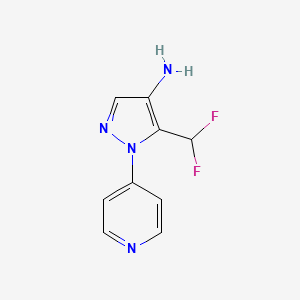
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

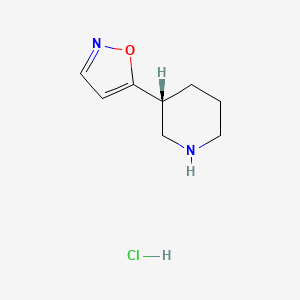
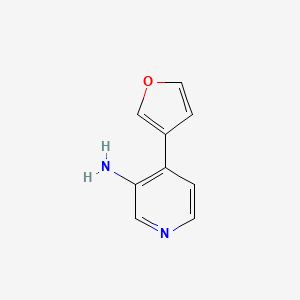
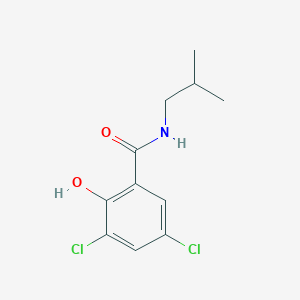
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
